

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyldodecylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Dimethyldodecylamine*

Cat. No.: *B051227*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the core physical properties of **N,N-Dimethyldodecylamine** (DDA), a tertiary amine with significant applications as a chemical intermediate in the synthesis of quaternary ammonium compounds, amine oxides, and betaines used in surfactants, cleaning agents, and cosmetics.^{[1][2]} It also serves as a capping agent in the synthesis of nanoparticles.^[3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.

Core Physical Properties

N,N-Dimethyldodecylamine, also known as lauryldimethylamine, is typically a colorless to pale yellow liquid at room temperature with a characteristic fish-like odor.^{[4][5][6]} It is a combustible material, though not highly flammable.^[2] Key physical and chemical identifiers are summarized in the table below.

Identifier	Value
CAS Number	112-18-5 [1]
Molecular Formula	C14H31N [1]
Molecular Weight	213.40 g/mol [4]
IUPAC Name	N,N-dimethyldodecan-1-amine [4]
Synonyms	Lauryldimethylamine, Dodecyldimethylamine [5]

A detailed summary of the quantitative physical properties of **N,N-Dimethyldodecylamine** is presented in Table 1. These values have been compiled from various sources and represent the typical range observed for this compound.

Table 1: Quantitative Physical Properties of **N,N-Dimethyldodecylamine**

Property	Value	Conditions
Density	0.787 g/mL ^{[1][7]}	at 20 °C
0.778 g/mL	at 25 °C	
Boiling Point	80-82 °C ^[1]	at 0.1 mm Hg
110-112 °C ^[8]	at 3 mmHg	
260 °C ^[6]	at 760 mmHg (approx.)	
265.2 °C ^[9]	at 760 mmHg	
Melting Point	-20 °C ^{[1][7]}	
-22 °C ^[6]		
Flash Point	>110 °C (>230 °F) ^{[1][6]}	Closed Cup
113 °C (235.4 °F) ^[3]	Closed Cup	
118 °C (244.4 °F) ^{[8][10]}		
Refractive Index	1.4375 ^{[1][6]}	at 20 °C (n _{20/D})
Vapor Pressure	<129 mmHg ^{[1][3]}	at 21 °C
Water Solubility	Negligible / Very slightly soluble ^{[1][6]}	
Solubility in Organic Solvents	Soluble in methanol, slightly soluble in chloroform. ^{[1][6]}	

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed in Table 1. These protocols are based on widely accepted laboratory practices and standards, such as those from ASTM International.

2.1 Density Determination

The density of a liquid can be determined using several methods. A common and straightforward approach is the gravimetric method.

- Principle: Density is calculated as the ratio of mass to volume.
- Apparatus: A calibrated pycnometer or a graduated cylinder and an analytical balance.
- Procedure:
 - The mass of a clean, dry pycnometer or graduated cylinder is accurately measured.
 - The container is filled with a known volume of **N,N-Dimethyldodecylamine**.
 - The mass of the container with the liquid is measured.
 - The mass of the liquid is determined by subtracting the mass of the empty container.
 - The density is calculated by dividing the mass of the liquid by its volume.[11][12] The measurement should be performed at a constant, recorded temperature.[13]

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

- Principle: A liquid boils when its vapor pressure equals the external pressure.
- Apparatus: A distillation apparatus or a Thiele tube, a thermometer, and a heating source.
- Procedure (Distillation Method):
 - A small volume of **N,N-Dimethyldodecylamine** is placed in a distillation flask with a boiling chip.
 - The flask is heated gently.
 - The temperature is recorded when the liquid is boiling and a stable ring of condensing vapor is observed on the thermometer bulb.[15][16]
 - The atmospheric pressure should be recorded as the boiling point is pressure-dependent. [4]

2.3 Melting Point Determination

For substances that are solid at or below room temperature, the melting point can be determined. **N,N-Dimethyldodecylamine** has a melting point of approximately -20 °C, so this procedure would require a cryostat.

- Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state.[17]
- Apparatus: A melting point apparatus or a Thiele tube with a suitable low-temperature bath, a thermometer, and capillary tubes.
- Procedure (Capillary Method):
 - A small amount of the solidified sample is introduced into a capillary tube.[2]
 - The capillary tube is placed in the melting point apparatus.
 - The sample is heated at a controlled rate.[17]
 - The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting range.

2.4 Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[6]

- Principle: A volatile substance will flash, but not sustain a burn, at its flash point when an ignition source is present.
- Apparatus: A closed-cup flash point tester, such as a Pensky-Martens or Tag Closed Cup apparatus.[5][6]
- Procedure (ASTM D93 - Pensky-Martens Closed-Cup Method):
 - The sample is placed in the test cup of the apparatus.

- The sample is heated at a slow, constant rate while being stirred.
- An ignition source is directed into the cup at regular temperature intervals.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.[3][8]

2.5 Solubility Determination

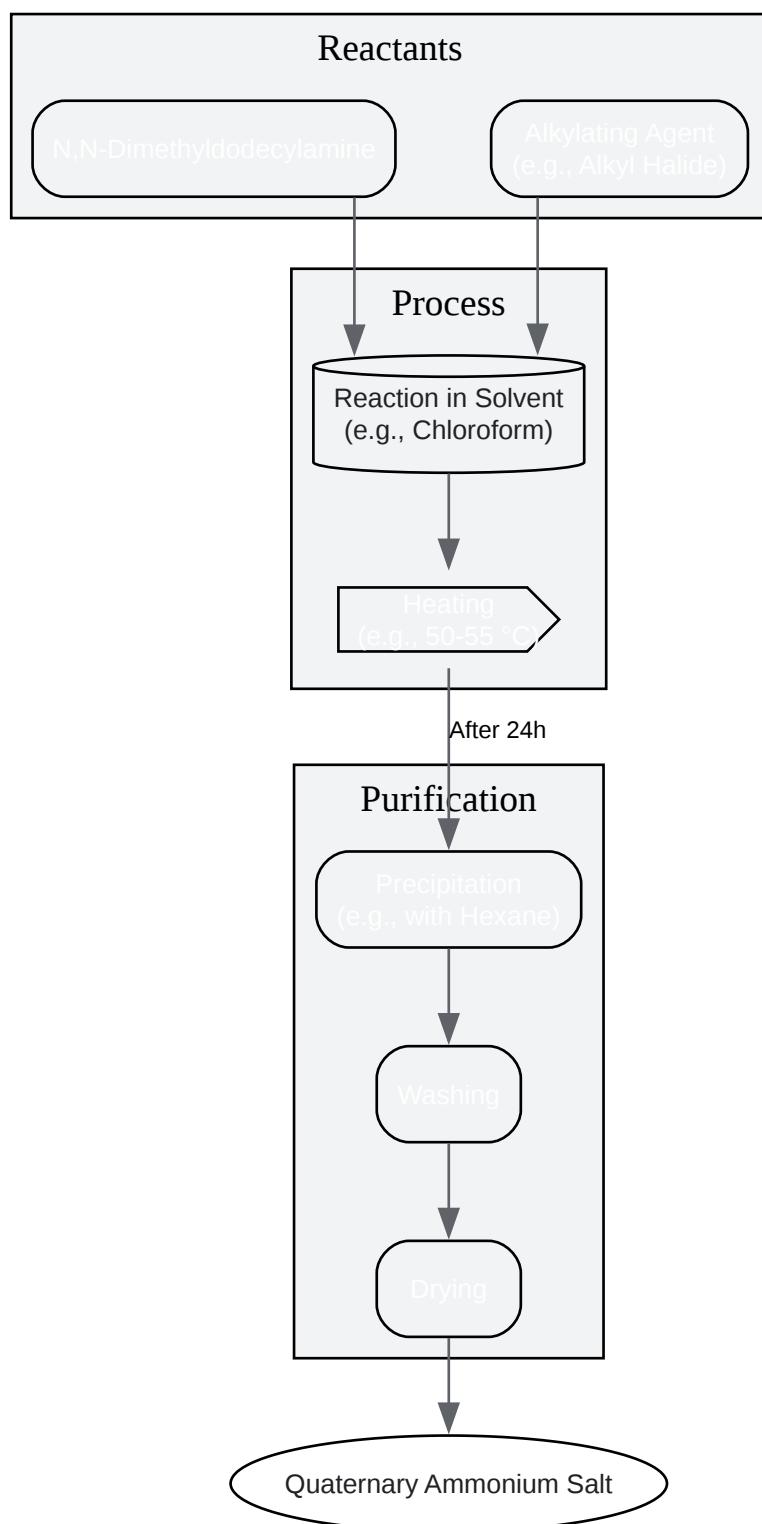
Solubility is determined by observing the dissolution of a solute in a solvent.

- Principle: "Like dissolves like" - polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.
- Procedure:
 - A small, measured amount of **N,N-Dimethyldodecylamine** is added to a test tube.
 - A measured volume of the solvent (e.g., water, methanol, chloroform) is added.[18]
 - The mixture is agitated vigorously.
 - The solution is visually inspected for the presence of undissolved solute. The solubility can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given amount of solvent at a specific temperature.[7]

2.6 Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

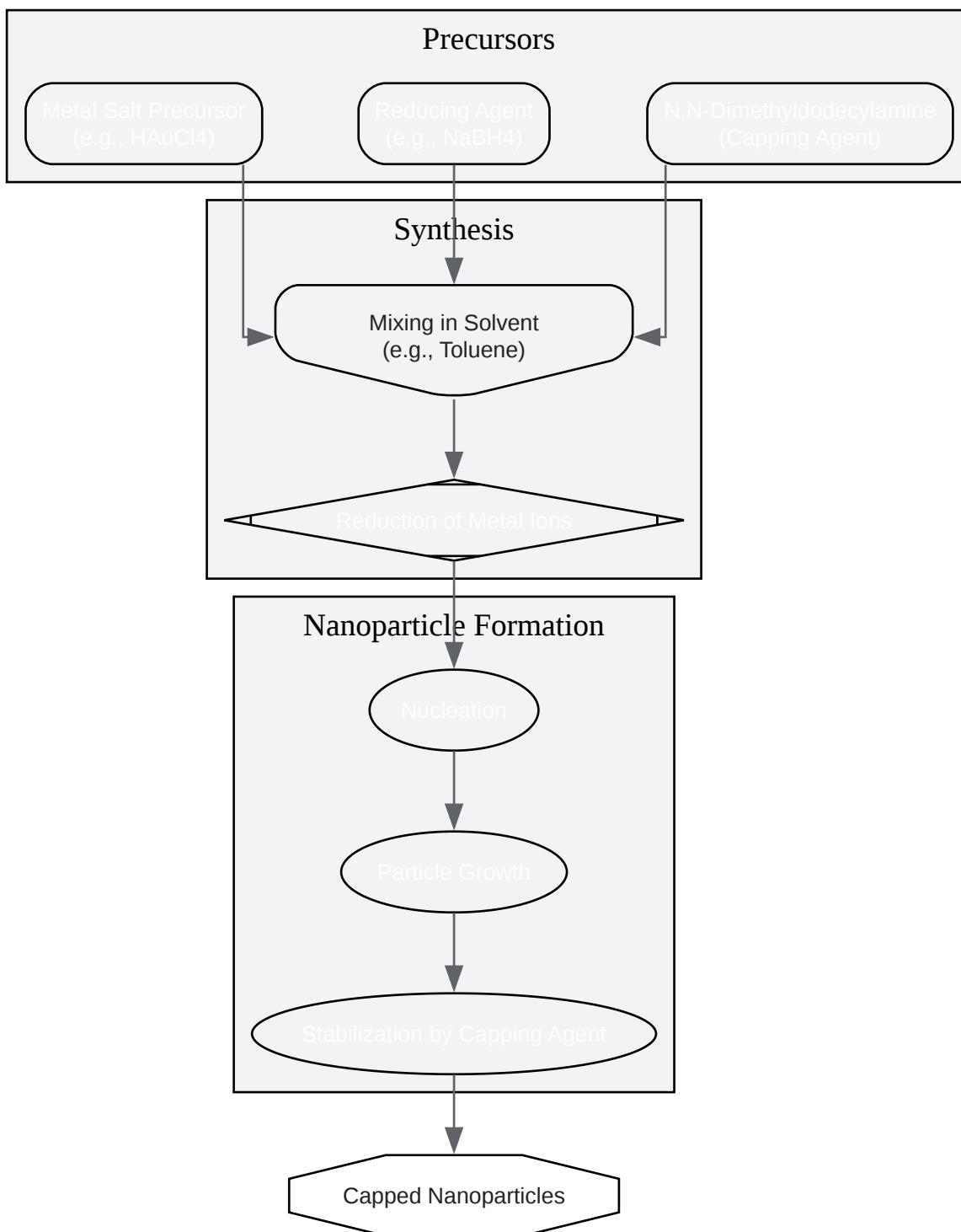
- Principle: The ratio of the speed of light in a vacuum to the speed of light in the substance. [19]
- Apparatus: An Abbe refractometer.
- Procedure:


- A few drops of **N,N-Dimethyldodecylamine** are placed on the prism of the refractometer.
- The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into view.
- The line is sharpened and centered, and the refractive index is read from the scale.[[19](#)][[20](#)] The temperature must be controlled and recorded as the refractive index is temperature-dependent.[[19](#)]

Experimental Workflow Visualization

N,N-Dimethyldodecylamine is a key precursor in the synthesis of various functionalized molecules. The following diagrams illustrate typical experimental workflows.

3.1 Synthesis of Quaternary Ammonium Compounds


Quaternary ammonium salts are synthesized via the quaternization of tertiary amines. This process involves the alkylation of the nitrogen atom in **N,N-Dimethyldodecylamine**.[[21](#)]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a quaternary ammonium salt.

3.2 Role as a Capping Agent in Nanoparticle Synthesis

N,N-Dimethyldodecylamine can act as a capping agent to stabilize nanoparticles and control their growth during synthesis.[\[22\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for nanoparticle synthesis using a capping agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scimed.co.uk [scimed.co.uk]
- 2. thinksrs.com [thinksrs.com]
- 3. precisionlubrication.com [precisionlubrication.com]
- 4. quora.com [quora.com]
- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 6. delltech.com [delltech.com]
- 7. quora.com [quora.com]
- 8. ASTM D93 Flash Point Testing | Pentyl Labs [pentyllabs.com]
- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. quora.com [quora.com]
- 12. wjec.co.uk [wjec.co.uk]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. chemconnections.org [chemconnections.org]
- 16. uomus.edu.iq [uomus.edu.iq]
- 17. westlab.com [westlab.com]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. digicollections.net [digicollections.net]
- 20. byjus.com [byjus.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of N,N-Dimethyldodecylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b051227#n-n-dimethyldodecylamine-physical-properties\]](https://www.benchchem.com/product/b051227#n-n-dimethyldodecylamine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com